Welcome to the BenchChem Online Store!
molecular formula C15H19N3O2 B8558596 tert-butyl-3-(1H-pyrazol-1-yl)benzylcarbamate

tert-butyl-3-(1H-pyrazol-1-yl)benzylcarbamate

Cat. No. B8558596
M. Wt: 273.33 g/mol
InChI Key: WGWBGGGZTPJALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102625B2

Procedure details

To a solution of tert-butyl-3-iodobenzylcarbamate (550 mg, 1.65 mmol) in Dioxane (1.2 mL) and DMSO (1.2 mL) was added CuI (16 mg, 0.083 mmol), (1S,2S)—N1,N2-dimethylcyclohexane-1,2-diamine (0.052 ml, 0.33 mmol), pyrazole (135 mg, 1.98 mmol) and K2CO3 (479 mg, 3.47 mmol). After stirring at 120° C. for 3 h, it was concentrated and the residue was purified by column chromatography to give tert-butyl-3-(1H-pyrazol-1-yl)benzylcarbamate (317 mg).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
479 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
16 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](I)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CN[C@H]1CCCC[C@@H]1NC.[NH:27]1[CH:31]=[CH:30][CH:29]=[N:28]1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.CS(C)=O.[Cu]I>[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N:27]2[CH:31]=[CH:30][CH:29]=[N:28]2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)I)=O
Name
Quantity
0.052 mL
Type
reactant
Smiles
CN[C@@H]1[C@H](CCCC1)NC
Name
Quantity
135 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
479 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.2 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
16 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)N1N=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.